3,6-Dichloro-4-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid
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Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized using various methods. For instance, pentachloropyridine, a perhalogenated compound, can be used as a building block in the synthesis of chemical relevant organic compounds .Chemical Reactions Analysis
Pyridine and its derivatives are known for their reactivity. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo protodeboronation, a reaction that is not well developed .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, aminopyralid, a pyridine derivative, appears as an off-white powder with a melting point between 161.75 to 165.23 °C .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,6-dichloro-4-(phenylmethoxycarbonylamino)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-10-6-9(11(16)12(18-10)13(19)20)17-14(21)22-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,19,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYIQSHGXMNSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=NC(=C2Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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